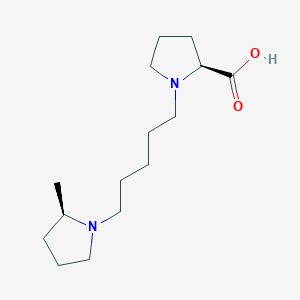
(S)-1-(5-((R)-2-Methylpyrrolidin-1-yl)pentyl)pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(5-(®-2-Methylpyrrolidin-1-yl)pentyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a carboxylic acid functional group. The presence of chiral centers in the molecule makes it an interesting subject for stereochemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-(®-2-Methylpyrrolidin-1-yl)pentyl)pyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a chiral pyrrolidine derivative with a suitable alkylating agent under controlled conditions to introduce the desired substituents. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to maintain stereochemical integrity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis. Flow microreactor systems have been shown to be more efficient and versatile compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better stereochemical outcomes.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(5-(®-2-Methylpyrrolidin-1-yl)pentyl)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve the use of nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.
Wissenschaftliche Forschungsanwendungen
(S)-1-(5-(®-2-Methylpyrrolidin-1-yl)pentyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding due to its chiral nature.
Wirkmechanismus
The mechanism by which (S)-1-(5-(®-2-Methylpyrrolidin-1-yl)pentyl)pyrrolidine-2-carboxylic acid exerts its effects is largely dependent on its interaction with specific molecular targets. The chiral centers in the molecule allow it to interact selectively with chiral receptors or enzymes, leading to specific biological or chemical outcomes. The pathways involved often include binding to active sites on enzymes or receptors, resulting in inhibition or activation of specific biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(5-((S)-2-Methylpyrrolidin-1-yl)pentyl)pyrrolidine-2-carboxylic acid: This is the enantiomer of the compound and has different stereochemical properties.
Pyrrolidine-2-carboxylic acid derivatives: These compounds share the pyrrolidine ring and carboxylic acid functional group but differ in their substituents.
Uniqueness
(S)-1-(5-(®-2-Methylpyrrolidin-1-yl)pentyl)pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry, which allows for selective interactions with chiral targets. This makes it particularly valuable in applications where stereochemical purity is crucial, such as in the development of pharmaceuticals and chiral catalysts .
Eigenschaften
Molekularformel |
C15H28N2O2 |
|---|---|
Molekulargewicht |
268.39 g/mol |
IUPAC-Name |
(2S)-1-[5-[(2R)-2-methylpyrrolidin-1-yl]pentyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H28N2O2/c1-13-7-5-11-16(13)9-3-2-4-10-17-12-6-8-14(17)15(18)19/h13-14H,2-12H2,1H3,(H,18,19)/t13-,14+/m1/s1 |
InChI-Schlüssel |
PHDBRYRAAHYYKD-KGLIPLIRSA-N |
Isomerische SMILES |
C[C@@H]1CCCN1CCCCCN2CCC[C@H]2C(=O)O |
Kanonische SMILES |
CC1CCCN1CCCCCN2CCCC2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


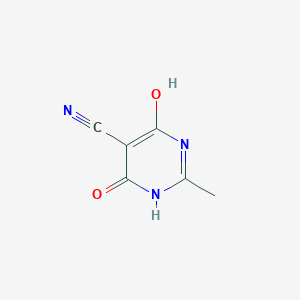
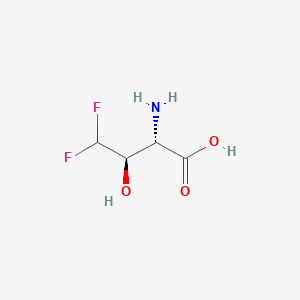
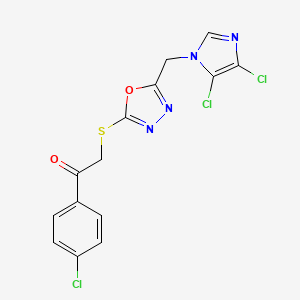
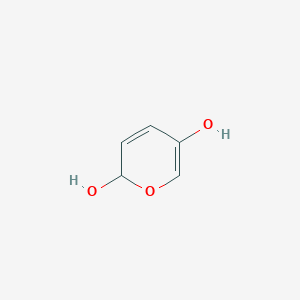
![Ethyl 8-(benzyloxy)-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B15244624.png)

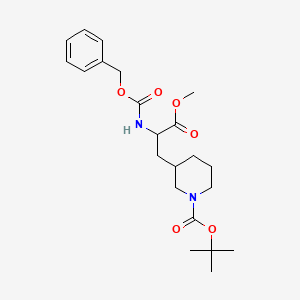


![2-Methyloxazolo[4,5-c]pyridine-4-thiol](/img/structure/B15244655.png)
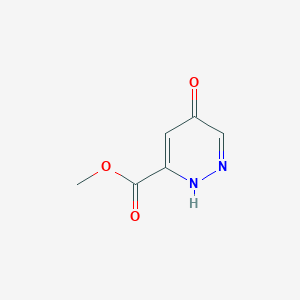


![2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B15244712.png)
